Molecular Weight Advantage for Fragment-Based Drug Discovery and Pharmacokinetic Optimization
The methyl ester (CAS 22049-95-2) has a molecular weight of 143.14 g/mol, which is 14.03 g/mol (or ~9%) lower than the ethyl ester analog (CAS 36821-26-8) at 157.17 g/mol [REFS-1, REFS-2]. In the context of fragment-based drug discovery and lead optimization, a lower molecular weight is a significant advantage as it directly contributes to better ligand efficiency (binding energy per heavy atom) and improved compliance with Lipinski's Rule of Five for oral bioavailability [3].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 143.14 g/mol |
| Comparator Or Baseline | Ethyl 2-oxopyrrolidine-3-carboxylate: 157.17 g/mol |
| Quantified Difference | 14.03 g/mol (~9% reduction) |
| Conditions | Computed property data from PubChem (2025.04.14 release). |
Why This Matters
For scientists, a 9% lower molecular weight can translate into higher ligand efficiency and a greater probability of developing a drug candidate with favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties.
- [1] PubChem. (2025). Methyl 2-oxopyrrolidine-3-carboxylate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4738123 View Source
- [2] PubChem. (2025). Ethyl 2-oxopyrrolidine-3-carboxylate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12699000 View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
